3-[(mesitylsulfonyl)amino]benzamide
Description
3-[(Mesitylsulfonyl)amino]benzamide is a benzamide derivative featuring a mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) attached to the amino nitrogen of the benzamide core. The mesitylsulfonyl moiety introduces significant steric bulk and electron-donating effects due to its three methyl substituents. This structural configuration influences the compound's physicochemical properties, such as solubility, stability, and reactivity, making it distinct from simpler sulfonamide derivatives.
Properties
IUPAC Name |
3-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-7-11(2)15(12(3)8-10)22(20,21)18-14-6-4-5-13(9-14)16(17)19/h4-9,18H,1-3H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFZDPQHFRWGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Benzamides
N-{2-[(Benzenesulfonyl)amino]-4-methoxy-1,3-benzothiazol-6-yl}benzamide ()
- Structure : Incorporates a benzenesulfonyl group on a benzothiazol-6-yl backbone.
- Applications : Likely explored for therapeutic uses due to sulfonamide’s prevalence in enzyme inhibition .
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate ()
- Structure : Sulfonamide linked to a triazine ring and methyl benzoate.
- Key Differences: The triazine core and ester group differentiate it from 3-[(mesitylsulfonyl)amino]benzamide. The compound is a sulfonylurea herbicide (metsulfuron methyl), highlighting sulfonamide utility in agrochemicals .
Comparison Table: Sulfonamide Derivatives
*Estimated based on structural analogs (e.g., : 347.21 g/mol for a bromoacetyl-substituted benzamide).
Benzamides with Electron-Withdrawing Substituents
2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide ()
- Structure : Trifluoromethyl (-CF₃) group on the phenyl ring.
- Key Differences: The -CF₃ group is strongly electron-withdrawing, contrasting with the electron-donating mesityl group.
Benzamides with Thioether or Thiourea Linkages
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide ()
- Structure : Thienylmethylthio substituent.
- Key Differences : The thioether linkage and heterocyclic thiophene enhance lipophilicity compared to sulfonamides. Such compounds are investigated for antiviral or anticancer activity .
3-[(Anilinocarbothioyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide ()
Key Findings and Implications
Steric and Electronic Effects : The mesitylsulfonyl group’s bulkiness and electron-donating nature may enhance metabolic stability compared to smaller sulfonamides (e.g., benzenesulfonyl derivatives) but reduce solubility .
Biological Activity: Sulfonamide-containing benzamides (e.g., ) show promise in therapeutic contexts, suggesting this compound could be optimized for similar targets.
Agrochemical Potential: Sulfonylurea herbicides () demonstrate the role of sulfonamides in agrochemicals, though mesityl substitution may require evaluation for phytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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